5-bromo-N-ethylpyridin-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethylpyridin-2-amine typically involves the bromination of N-ethylpyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-ethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned earlier, the compound can participate in Suzuki cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as ethanol or dimethylformamide). The reactions are typically carried out under controlled temperature and pressure to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids produce various pyridine derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-bromo-N-ethylpyridin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, in anticancer research, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-N-ethylpyridin-2-amine include other brominated pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine and 5-bromo-2-chloropyridine .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a bromine atom and an ethyl group attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-ethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXWZJGCLYCDFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626322 | |
Record name | 5-Bromo-N-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856850-36-7 | |
Record name | 5-Bromo-N-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-N-ethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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